molecular formula C11H14F2N2O B1487206 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine CAS No. 2004311-66-2

4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine

Cat. No.: B1487206
CAS No.: 2004311-66-2
M. Wt: 228.24 g/mol
InChI Key: GHCDWZLYPNFTSK-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine is a chemical compound characterized by its unique structure, which includes a difluoropyrrolidinyl group attached to a methoxyphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine typically involves multiple steps, starting with the preparation of the difluoropyrrolidinyl group. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of fluorinating agents and catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine can be utilized to study various biological processes. Its interactions with biological macromolecules can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)aniline

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Uniqueness: 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for various applications.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-16-10-6-8(2-3-9(10)14)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCDWZLYPNFTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(C2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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